molecular formula C4H6Cl3NO B1212436 2,2,2-Trichloro-N,N-dimethylacetamide CAS No. 7291-33-0

2,2,2-Trichloro-N,N-dimethylacetamide

Cat. No.: B1212436
CAS No.: 7291-33-0
M. Wt: 190.45 g/mol
InChI Key: WGBMKQSRUSKSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-N,N-dimethylacetamide is an organic compound with the molecular formula C4H6Cl3NO. It is primarily used in organic synthesis as a catalyst, solvent, and ligand for catalysts. This compound is known for its strong electrophilic chlorinating properties, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trichloro-N,N-dimethylacetamide can be synthesized through the reaction of dimethylamine with trichloroacetyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful handling of trichloroacetyl chloride and dimethylamine, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloro-N,N-dimethylacetamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.

    Chlorination: It acts as a chlorinating agent in various organic reactions.

    Acylation: The compound can be used in acylation reactions to introduce the trichloroacetyl group into other molecules.

    Cyclization: It can participate in cyclization reactions to form cyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Solvents: Dichloromethane, chloroform, and other inert solvents.

    Temperature: Reactions are typically conducted at controlled temperatures to prevent side reactions and decomposition.

Major Products Formed:

    Substituted Amides: Formed through nucleophilic substitution.

    Chlorinated Compounds: Resulting from chlorination reactions.

    Acylated Products: From acylation reactions.

Scientific Research Applications

2,2,2-Trichloro-N,N-dimethylacetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N,N-dimethylacetamide involves its strong electrophilic properties. The compound can readily react with nucleophiles, leading to the formation of new chemical bonds. Its chlorinating ability allows it to introduce chlorine atoms into organic molecules, thereby modifying their chemical structure and properties .

Comparison with Similar Compounds

    2-Chloro-N,N-dimethylacetamide: Similar in structure but with only one chlorine atom.

    2,2,2-Trichloroacetamide: Lacks the dimethylamino group.

    N,N-Dimethylacetamide: Does not contain any chlorine atoms.

Uniqueness: 2,2,2-Trichloro-N,N-dimethylacetamide is unique due to its combination of three chlorine atoms and a dimethylamino group, which imparts strong electrophilic and nucleophilic properties. This makes it a versatile reagent in various chemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,2,2-trichloro-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl3NO/c1-8(2)3(9)4(5,6)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBMKQSRUSKSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223214
Record name 2,2,2-Trichloro-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7291-33-0
Record name 2,2,2-Trichloro-N,N-dimethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trichloro-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloro-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-Trichloro-N,N-dimethylacetamide
Reactant of Route 3
Reactant of Route 3
2,2,2-Trichloro-N,N-dimethylacetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-Trichloro-N,N-dimethylacetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2,2-Trichloro-N,N-dimethylacetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-Trichloro-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.